molecular formula C12H6BrN3O3S2 B2961768 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-64-6

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2961768
CAS No.: 391223-64-6
M. Wt: 384.22
InChI Key: GQFKJSFEGGSAOP-UHFFFAOYSA-N
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Description

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a novel chemical entity designed for research use in medicinal chemistry and central nervous system (CNS) drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities and ability to interact with critical biological targets . While specific data for this exact molecule is not available, closely related structural analogs, such as compounds with a bromo-benzothiazole-thiophene carboxamide structure, are actively investigated in scientific research . The structural motif of this class of compounds suggests potential application in neuropharmacology, particularly for investigating anticonvulsant pathways . Related heterocyclic compounds are known to exert effects by modulating the GABAergic system, a primary inhibitory neurotransmitter pathway in the brain, which helps prevent abnormal electrical activity . The incorporation of nitro and bromo substituents is a common strategy in lead optimization to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to target proteins. Researchers can utilize this high-quality chemical as a key intermediate for synthesizing more complex derivatives or as a standard for biological screening in the development of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O3S2/c13-10-4-3-8(20-10)11(17)15-12-14-7-2-1-6(16(18)19)5-9(7)21-12/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFKJSFEGGSAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves several steps. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Nitration: The benzothiazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids to introduce the nitro group at the 6-position.

    Bromination: The thiophene ring is brominated using bromine or a brominating agent to introduce the bromo group at the 5-position.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with a suitable amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of essential enzymes in bacteria, leading to the disruption of vital cellular processes. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents on Benzothiazole/Thiazole Molecular Weight (g/mol) Key Features
Target Compound Thiophene-Benzothiazole 6-Nitro ~368.22 Bromo (C5), nitro (C6), carboxamide linkage
BTC-r () Acetamide-Benzothiazole 6-Nitro ~316.28 Pyridinyl amino group; antimicrobial activity (MIC: 3.125–12.5 µg/mL)
Compound 79 () Thiophene-Thiazole 5-Nitro 333.90 Bromo (C5), nitro (C5-thiazole); synthesized via Method B (75% yield)
Z14 () Pyrimidine-Benzothiazole 6-Ethoxy ~434.37 Ethoxy (C6), methylsulfanyl-pyrimidine; potential antiviral activity
5-Bromo-N-(3-fluorophenyl)thiophene-2-carboxamide () Thiophene-Phenyl 3-Fluoro (phenyl) 300.15 Fluorophenyl group; high logP (3.98) indicative of lipophilicity

Key Observations :

  • Electron-withdrawing vs.
  • Biological activity : BTC-r (6-nitrobenzothiazole) exhibits strong antimicrobial activity, suggesting that the nitro group may enhance target binding, possibly via DNA gyrase inhibition .

Key Observations :

  • TiCl4-mediated condensation () is a robust method for synthesizing thiophene-carboxamide derivatives, yielding ~75% under optimized conditions.
  • Direct amidation using DCC/DMAP () avoids protective groups, simplifying synthesis but often resulting in moderate yields (37–75%) .

Electronic and Computational Properties

Table 3: DFT-Derived Reactivity Parameters

Compound Name HOMO-LUMO Gap (eV) Electrophilicity Index (ω) Hyperpolarizability (Hartrees) Reference
Target Compound (predicted) ~3.5–4.0* ~2.5–3.0* ~5000–8000* Based on
Compound 4l () 3.88 3.88 8583.80
Compound 9f () 4.12 2.95 6210.00
Z14 () N/A N/A N/A N/A

Key Observations :

  • The nitro group in the target compound likely reduces the HOMO-LUMO gap compared to ethoxy (Z14) or methyl () substituents, enhancing charge transfer and NLO properties .
  • Hyperpolarizability values correlate with extended π-conjugation; the thiophene-benzothiazole system may rival compound 4l’s high response (8583 Hartrees) .

Table 4: Antimicrobial and Docking Data

Compound Name Microbial Targets (MIC, µg/mL) Docking Target (PDB) Dock Score Reference
BTC-r E. coli (3.125), S. aureus (12.5) DNA gyrase (3G75) -9.2 kcal
Target Compound (hypothetical) N/A DNA gyrase (3G75) Predicted: -8.5 to -9.5 kcal Extrapolated from

Key Observations :

    Biological Activity

    5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. Its structural characteristics suggest a promising interaction with various biological targets, leading to significant therapeutic implications.

    Chemical Structure and Properties

    The compound has a molecular formula of C12H6BrN4O3S, characterized by the presence of a bromine atom and a nitro group on a benzothiazole moiety. This unique structure contributes to its reactivity and biological activity.

    Target Proteins

    The primary targets for this compound include proteins associated with neurodegenerative diseases, such as:

    • Transthyretin (TTR)
    • Alpha-synuclein (α-syn)
    • Tau protein

    These proteins are known to aggregate in conditions like Alzheimer's and Parkinson's diseases. The compound has been shown to inhibit the aggregation of these proteins, thereby potentially mitigating the progression of these diseases.

    Biochemical Pathways

    The compound's activity is linked to its ability to influence biochemical pathways involved in protein misfolding and aggregation. Specifically, it acts by reducing the formation of oligomers and fibrils in a dose-dependent manner, which is crucial in the context of neurodegenerative disorders.

    Anticancer Properties

    Research indicates that derivatives of benzothiazole compounds exhibit moderate to strong anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The compound showed promising results with low cytotoxicity against normal cells, highlighting its potential as a selective anticancer agent .

    Antioxidant Activity

    The compound also exhibits antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This dual action—anticancer and antioxidant—suggests that it may play a role in preventing cellular damage associated with cancer progression .

    In Vitro Studies

    In one study, various benzothiazole derivatives were tested against cancer cell lines. The results indicated that compounds similar to this compound displayed significant inhibition of cell proliferation at specific concentrations (IC50 values), demonstrating their potential as therapeutic agents against specific cancers .

    In Vivo Studies

    While in vitro results are promising, further investigation into in vivo efficacy is necessary. Current literature suggests that animal models will be essential for evaluating the pharmacokinetics and therapeutic potential of this compound in a living organism.

    Summary of Biological Activities

    Activity TypeDescriptionEvidence Source
    AnticancerInduces apoptosis in cancer cell lines
    AntioxidantReduces oxidative stress
    Protein AggregationInhibits aggregation of neurotoxic proteins

    Q & A

    Advanced Research Question

    • Molecular Docking : Use V-life MDS 3.5 or AutoDock to predict binding to targets like DNA gyrase (PDB: 3G75). Dock scores correlate with antimicrobial activity; e.g., benzothiazole derivatives showed binding energies of −8.2 to −9.6 kcal/mol .
    • MD Simulations : Assess stability of ligand-protein complexes (e.g., 50 ns simulations in GROMACS) to validate docking results .
    • QSAR Models : Develop regression models using descriptors like LogP and electronegativity to predict bioactivity .

    How can structure-activity relationships (SAR) guide the design of improved analogs?

    Advanced Research Question

    • Nitro Group Position : Moving the nitro substituent from the 5- to 6-position on benzothiazole alters electron-withdrawing effects, impacting MIC values .
    • Thiophene Substitution : Bromine at the 5-position enhances lipophilicity (LogP ~2.8), improving membrane permeability compared to non-halogenated analogs .
    • Amide Linkers : Replacing thiophene-2-carboxamide with pyridine-3-carboxamide reduces activity, highlighting the role of sulfur in target interactions .

    What are the key stability considerations for this compound under experimental conditions?

    Advanced Research Question

    • Thermal Stability : Decomposition temperatures (Td ~230–235°C) indicate suitability for high-temperature reactions .
    • pH Sensitivity : Nitrobenzothiazoles may hydrolyze under alkaline conditions (pH >9). Stability assays in buffers (pH 4–8) are recommended .
    • Light Sensitivity : Bromothiophene derivatives are prone to photodegradation; store in amber vials at −20°C .

    How can researchers validate crystallographic data for this compound?

    Advanced Research Question

    • SHELX Refinement : Use SHELXL for structure solution and refinement. Validate via R-factor (<5%) and residual electron density maps .
    • Twinned Crystals : Apply the Hooft parameter or PLATON’s TWINABS to correct for twinning artifacts .
    • CCDC Deposition : Submit validated data to the Cambridge Structural Database (CSD) for peer review .

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